molecular formula C17H19Cl2FN2O3 B2741166 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1396881-64-3

2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2741166
CAS No.: 1396881-64-3
M. Wt: 389.25
InChI Key: CTEUVDFHQYZEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of the furan and piperazine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids or other strong oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Lactones, aldehydes, and carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3.ClH/c18-12-3-1-4-13(19)16(12)17(23)21-8-6-20(7-9-21)11-14(22)15-5-2-10-24-15;/h1-5,10,14,22H,6-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEUVDFHQYZEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.